molecular formula C11H21NO5 B2359918 N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine CAS No. 136092-75-6

N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine

Cat. No.: B2359918
CAS No.: 136092-75-6
M. Wt: 247.291
InChI Key: GPOFBERDSRBKHN-SFYZADRCSA-N
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Description

N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid threonine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine typically involves the protection of the amino group of threonine with a Boc group. This can be achieved by reacting threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing the use of hazardous reagents .

Scientific Research Applications

N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Deprotection is achieved through acid-catalyzed cleavage, which releases the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine is unique due to its specific structure, which includes both N- and O-methylation. This modification can influence its reactivity and stability compared to other Boc-protected amino acids .

Properties

IUPAC Name

(2S,3R)-3-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-7(16-6)8(9(13)14)12(5)10(15)17-11(2,3)4/h7-8H,1-6H3,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFBERDSRBKHN-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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